molecular formula C22H19FN4O2S B2734092 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 403843-73-2

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B2734092
CAS No.: 403843-73-2
M. Wt: 422.48
InChI Key: VINJYWDKAAEWGM-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, novel Schiff bases synthesized using similar structural frameworks have demonstrated significant antimicrobial activity against various bacterial and fungal strains. These studies suggest potential for the use of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Fluorescence Applications

Compounds with a similar structural motif have been synthesized and their solid-state fluorescence properties studied. The regulation of fluorescent colors and host–guest structures by altering the arrangement of fluorophores within the crystalline matrix indicates potential applications in materials science, particularly in the development of novel fluorescent materials (Dong et al., 2012).

Molecular Docking and Drug Discovery

Theoretical and experimental investigations into compounds closely related to the one have been conducted, focusing on molecular structure, vibrational frequencies, and molecular docking studies. These studies reveal the potential of such compounds in acting as inhibitors against specific targets, suggesting their application in drug discovery and development (Mary et al., 2015).

Nonlinear Optical Applications

Research into the electronic properties of related compounds, including hyperpolarizability studies, points to their potential use in nonlinear optical applications. These compounds' ability to facilitate charge transfer within their molecular structure suggests they could be useful in designing materials for optical switching and computing (Mary et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds

Studies demonstrate the use of related structures for the efficient synthesis of fluorine-bearing heterocyclic compounds. The versatility of these synthesis methods shows the potential for creating a wide array of fluorinated compounds for various applications in medicinal chemistry and materials science (Shi et al., 1996).

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-29-18-9-5-15(6-10-18)19-13-20(16-3-7-17(23)8-4-16)27(26-19)21(28)14-30-22-24-11-2-12-25-22/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJYWDKAAEWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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